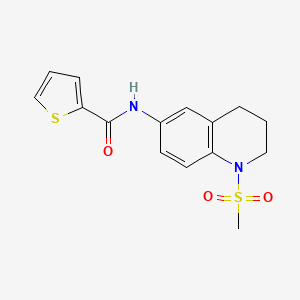

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at the 1-position with a methanesulfonyl (Ms) group and at the 6-position with a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-22(19,20)17-8-2-4-11-10-12(6-7-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOGVCAKOPNIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morita-Baylis-Hillman (MBH) Acetate Method

The MBH reaction facilitates the formation of 1,2-dihydroquinoline intermediates, which are subsequently reduced to tetrahydroquinolines. As demonstrated by Kim and co-workers (Source), MBH acetates derived from electron-deficient benzaldehydes (e.g., 2-fluoro-5-nitrobenzaldehyde) undergo nucleophilic aromatic substitution (S$$_\text{N}$$Ar) with methanesulfonamide.

Procedure :

- MBH Acetate Preparation :

- React ethyl acrylate, acrylonitrile, or 3-buten-2-one with an aldehyde (e.g., 2-fluoro-5-nitrobenzaldehyde) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile.

- Acetylate the resulting MBH alcohol with acetic anhydride and trimethylsilyl triflate (TMSOTf) to yield the MBH acetate.

Cyclization with Methanesulfonamide :

Reduction to Tetrahydroquinoline :

Key Advantages :

Povarov Three-Component Reaction

The Povarov reaction offers an alternative route by coupling aldehydes, anilines, and ene-carbamates to construct tetrahydroquinolines (Source).

Procedure :

- Reaction Setup :

- Cyclization :

Limitations :

- Requires electron-rich anilines for optimal yields.

- Limited scope for introducing nitrogenous groups at the 6-position.

Introduction of the Methanesulfonyl Group

The methanesulfonyl moiety is typically introduced early in the synthesis to avoid functional group incompatibilities.

Method :

- React 1,2-dihydroquinoline intermediates with methanesulfonamide in the presence of K$$2$$CO$$3$$ in DMF (Source).

- Conditions : Room temperature, 2 hours, yielding 1-methanesulfonyl-1,2-dihydroquinoline (85–90% yield).

Mechanistic Insight :

- The reaction proceeds via Michael addition followed by intramolecular cyclization, forming the sulfonamide linkage.

Functionalization at Position 6 with Amine

Introducing the amine group at the 6-position requires strategic nitro group reduction or direct amination.

Nitration and Reduction

Nitration :

- Treat 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline with nitric acid in sulfuric acid to introduce a nitro group at position 6.

Reduction to Amine :

Direct Amination

- Employ Buchwald-Hartwig amination with palladium catalysts to introduce amines directly, though this method is less explored for tetrahydroquinolines.

Amide Bond Formation with Thiophene-2-Carboxylic Acid

The final step involves coupling the 6-amino group with thiophene-2-carboxylic acid.

Procedure :

- Acid Activation :

- Coupling Reaction :

Alternative Method :

- Employ coupling agents such as HATU or EDCl with DMAP in DMF to form the amide bond directly from the carboxylic acid.

Optimized Conditions :

- Solvent : DMF or THF

- Temperature : 0°C to room temperature

- Yield : 70–78% after column chromatography.

Analytical Characterization

Spectroscopic Data :

- $$^1$$H NMR (DMSO-d$$_6$$): δ 8.29 (s, 1H, NH), 7.92 (d, J = 15.0 Hz, 1H, thiophene), 3.62 (t, 4H, tetrahydroquinoline CH$$2$$), 2.46 (s, 3H, SO$$2$$CH$$_3$$).

- MS (ESI) : m/z 358.1 [M+H$$^+$$].

Purity :

- ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide exhibits several promising biological activities:

-

Anticancer Properties :

- Studies have shown that compounds similar to this one possess selective cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells such as HCT-116 and MCF-7 .

- Case studies highlight the effectiveness of related compounds in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity :

- Enzyme Inhibition :

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Research :

- Antimicrobial Studies :

- Pharmacological Investigations :

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring system is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests that it may act as an inhibitor of key enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations:

- Electronic Profile: The Ms group in the target compound introduces significant electron-withdrawing effects compared to the electron-donating alkylamine substituents (e.g., piperidinyl, pyrrolidinyl) in analogues.

- Solubility : The polar Ms group likely increases aqueous solubility relative to lipophilic substituents like 2-(1-methylpyrrolidin-2-yl)ethyl in Compound 30 .

- Stereochemical Considerations : Unlike chiral analogues such as Compound 35 (), the target compound lacks stereocenters, simplifying synthesis and purification .

Physicochemical and Spectroscopic Data

While direct data for the target compound is unavailable, comparisons can be inferred:

- Mass Spectrometry : Expected molecular ion [M+H]+ for the target compound (C₁₆H₁₇N₂O₃S₂) is 365.05. This contrasts with Compound 35 ([M+H]+ = 369.2), which has a carboximidamide group and additional methylpyrrolidine mass .

- NMR : The Ms group would produce a distinct singlet near δ 3.0–3.5 ppm for the SO₂CH₃ protons, absent in analogues with alkylamine substituents .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure incorporating a tetrahydroquinoline moiety and a thiophene ring, which is characteristic of many biologically active compounds. The methanesulfonyl group enhances solubility and reactivity, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis. This action leads to bactericidal effects against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus (MRSA) .

- Modulation of Biological Pathways : It may also modulate various signaling pathways related to inflammation and cellular proliferation, contributing to its potential anti-inflammatory and anticancer properties .

Biological Activity Overview

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | MurD, GlmU | Bactericidal against MRSA and other strains | |

| Anti-inflammatory | Unknown | Potential modulation of inflammatory pathways | |

| Anticancer | Unknown | Inhibition of cancer cell proliferation |

Antimicrobial Activity

In a study focusing on antimicrobial properties, this compound demonstrated significant inhibition against various bacterial strains. The compound was particularly effective against MRSA, showcasing its potential as a new antibiotic agent in the face of rising antibiotic resistance .

Anti-inflammatory Potential

Research has indicated that this compound may possess anti-inflammatory properties. While specific pathways have not been fully elucidated, preliminary findings suggest that it could inhibit pro-inflammatory cytokines and modulate immune responses. This aspect warrants further investigation to clarify its therapeutic potential in treating inflammatory diseases .

Anticancer Properties

Preliminary studies have suggested that the compound may inhibit tumor growth in vitro. Although the exact mechanism remains under investigation, it is hypothesized that the compound may interfere with cell cycle regulation and apoptosis pathways in cancer cells .

Future Directions

The promising biological activities of this compound indicate its potential for development into therapeutic agents. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Analysis : Modifying the chemical structure to enhance potency and reduce toxicity.

Q & A

Basic: What are the standard synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the tetrahydroquinoline scaffold. Key steps include:

Core Formation : Condensation of substituted anilines with cyclic ketones to form the tetrahydroquinoline backbone.

Sulfonylation : Methanesulfonyl chloride is introduced at the 1-position under basic conditions (e.g., pyridine or triethylamine) .

Amide Coupling : Thiophene-2-carboxylic acid is activated (e.g., via HATU or EDCI) and coupled to the 6-amino group of the tetrahydroquinoline intermediate .

Optimization : Yields (~60–75%) depend on solvent choice (DMF or dichloromethane) and temperature control (0–25°C). Purity is confirmed via HPLC (>95%) and NMR .

Basic: How is the compound characterized for structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Confirms regiochemistry (e.g., methanesulfonyl integration at δ ~3.0 ppm; thiophene protons at δ ~7.0–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water gradients) .

Data Interpretation : Discrepancies in NMR splitting patterns may indicate stereochemical impurities or byproducts requiring column chromatography .

Basic: What key physicochemical properties influence its bioavailability?

Methodological Answer:

Critical properties include:

| Property | Value/Description | Method |

|---|---|---|

| logP | ~3.5–4.0 | Calculated via HPLC retention |

| Aqueous Solubility | Low (improved with salt formation, e.g., HCl) | Shake-flask assay |

| pKa | ~8.5 (basic NH groups) | Potentiometric titration |

| These parameters guide formulation strategies (e.g., PEG-based solvents) for in vivo studies . |

Advanced: How are enantiomers resolved for chiral analogs of this compound?

Methodological Answer:

Chiral separation employs Supercritical Fluid Chromatography (SFC) :

- Column : Chiralpak AD-H (3 × 15 cm).

- Mobile Phase : 50% isopropyl alcohol/CO2 with 0.2% diethylamine .

- Conditions : 100 bar, 50 mL/min flow rate, 254 nm detection .

Outcome : Baseline resolution (RT difference >0.8 min) with enantiomeric excess >99% . Absolute stereochemistry is confirmed via X-ray crystallography or optical rotation comparisons .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

Variation of Substituents :

- Sulfonyl Group : Replace methanesulfonyl with cyclopropanecarbonyl to modulate electron-withdrawing effects .

- Thiophene Modifications : Introduce halogens or methyl groups to assess steric/electronic impacts .

Biological Assays :

- Enzyme Inhibition : Test against nitric oxide synthase (NOS) isoforms via radioactive L-arginine conversion assays .

- Cellular Uptake : Measure logD (octanol/water) to correlate hydrophobicity with membrane permeability .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., NOS isoform specificity: iNOS vs. eNOS) .

- Data Normalization : Use internal controls (e.g., % inhibition relative to L-NAME) to standardize results .

- Structural Validation : Confirm batch purity via LC-MS to rule out degradation products .

Example : Discrepancies in IC50 values may arise from differing salt forms (free base vs. dihydrochloride) affecting solubility .

Advanced: What experimental methods quantify enzyme inhibition (e.g., NOS)?

Methodological Answer:

- Radioactive Assay :

- IC50 Calculation : Dose-response curves (0.1–100 µM) fitted to nonlinear regression models .

Advanced: How to optimize reaction conditions for high-yield synthesis?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .

- Catalysis : Use DMAP to accelerate amide coupling .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize byproducts .

Case Study : tert-Butyl carbamate protection of piperidine intermediates improves yield from 55% to 72% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.